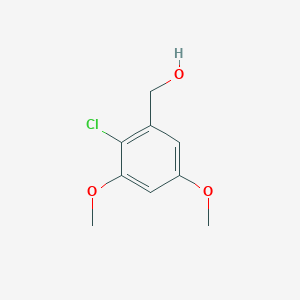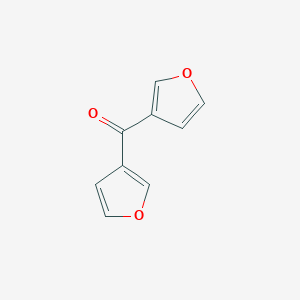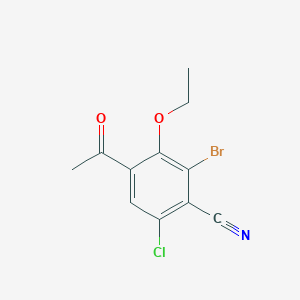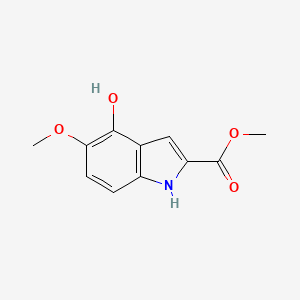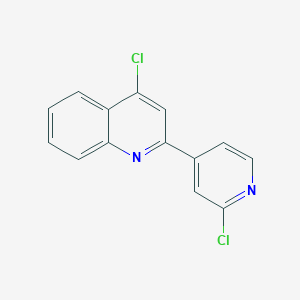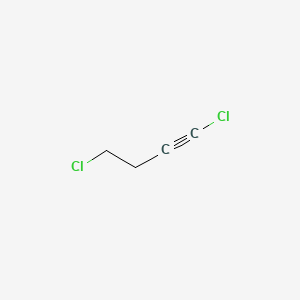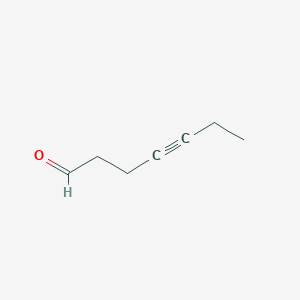
Hept-4-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-4-ynal is an organic compound with the molecular formula C7H10O It is an aliphatic aldehyde with a triple bond between the fourth and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-4-ynal can be synthesized through several methods. One common method involves the partial oxidation of 4-heptyn-1-ol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 4-heptyn-1-ol. This process requires a suitable catalyst, such as palladium on carbon (Pd/C), and is conducted under elevated temperatures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Hept-4-ynal undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to 4-heptynoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 4-heptyn-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Addition: The triple bond in this compound allows for addition reactions, such as hydroboration-oxidation, to form 4-heptenal.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Addition: Borane (BH3) followed by hydrogen peroxide (H2O2) for hydroboration-oxidation
Major Products Formed
Oxidation: 4-Heptynoic acid
Reduction: 4-Heptyn-1-ol
Addition: 4-Heptenal
Scientific Research Applications
Hept-4-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in studies involving enzyme inhibition and metabolic pathways due to its reactive aldehyde group.
Industry: this compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Hept-4-ynal involves its reactive aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes by forming stable adducts with active site residues. The triple bond in this compound also enables it to participate in addition reactions, further expanding its range of interactions.
Comparison with Similar Compounds
Similar Compounds
4-Heptanol: An alcohol with a similar carbon chain but lacks the triple bond and aldehyde group.
4-Heptanone: A ketone with a similar carbon chain but has a carbonyl group instead of an aldehyde group.
4-Heptenal: An aldehyde with a similar carbon chain but has a double bond instead of a triple bond.
Uniqueness
Hept-4-ynal is unique due to the presence of both an aldehyde group and a triple bond, which imparts distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking these functional groups.
Properties
CAS No. |
21891-36-1 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
hept-4-ynal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,2,5-6H2,1H3 |
InChI Key |
OFCRWKNWYKHWOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



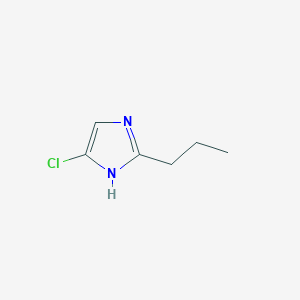
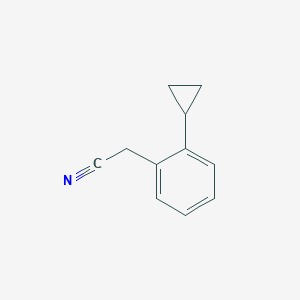
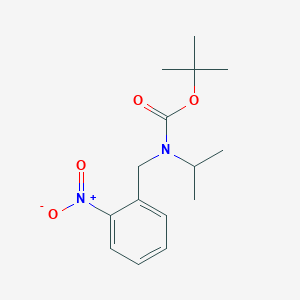
![N-[2-(6,7-dihydroxyindan-1-yl)ethyl]butyramide](/img/structure/B8628921.png)
![ethyl 2-[N-(4-fluorophenyl)acetamido]acetate](/img/structure/B8628941.png)
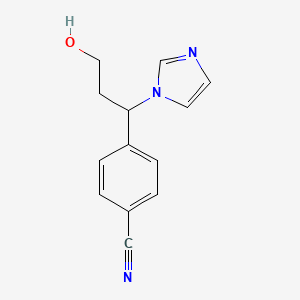
![4,6-Dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B8628956.png)
